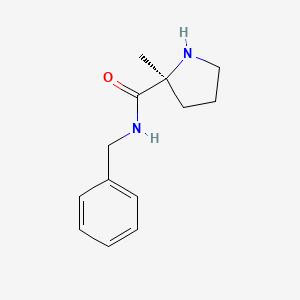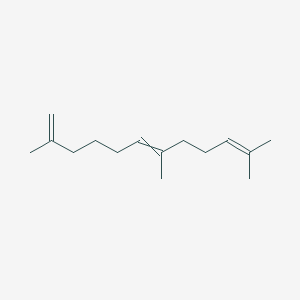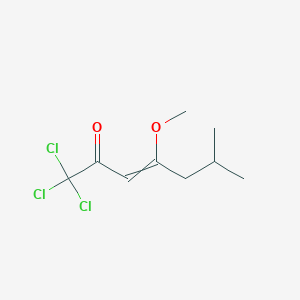
1,1,1-Trichloro-4-methoxy-6-methylhept-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-4-methoxy-6-methylhept-3-en-2-one is an organic compound with the molecular formula C9H13Cl3O2 It is a derivative of heptene, characterized by the presence of three chlorine atoms, a methoxy group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-4-methoxy-6-methylhept-3-en-2-one typically involves the chlorination of a suitable precursor, followed by the introduction of the methoxy and methyl groups. One common method involves the reaction of 1,1,1-trichloro-3-heptene-2-one with methanol under acidic conditions to introduce the methoxy group. The reaction is usually carried out at room temperature and monitored using techniques such as gas chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trichloro-4-methoxy-6-methylhept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Dichloro or monochloro derivatives.
Substitution: Hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-4-methoxy-6-methylhept-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloro-4-methoxy-6-methylhept-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular membranes, affecting their integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trichloro-4-methoxy-3-buten-2-one
- 1,1,1-Trichloro-4-ethoxybut-3-en-2-one
- 1,1,1-Trichloroethane
Uniqueness
1,1,1-Trichloro-4-methoxy-6-methylhept-3-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy and methyl groups, along with the trichloro substitution, makes it a versatile compound for various applications.
Propiedades
Número CAS |
496045-35-3 |
|---|---|
Fórmula molecular |
C9H13Cl3O2 |
Peso molecular |
259.6 g/mol |
Nombre IUPAC |
1,1,1-trichloro-4-methoxy-6-methylhept-3-en-2-one |
InChI |
InChI=1S/C9H13Cl3O2/c1-6(2)4-7(14-3)5-8(13)9(10,11)12/h5-6H,4H2,1-3H3 |
Clave InChI |
ZSROWYARPYNPGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=CC(=O)C(Cl)(Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
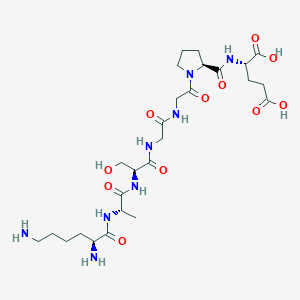

![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
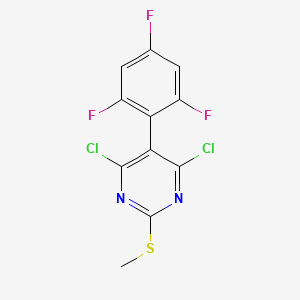
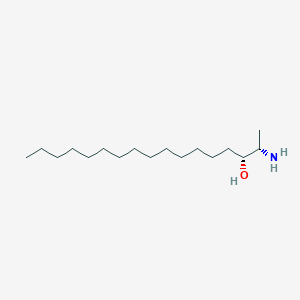
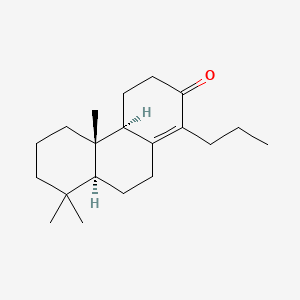
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
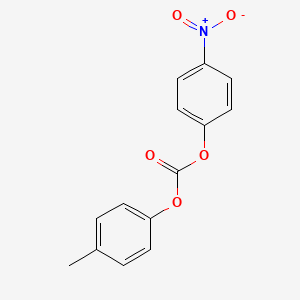
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)
